molecular formula C15H22ClNO3S B13969220 N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide CAS No. 33406-95-0

N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide

Cat. No.: B13969220
CAS No.: 33406-95-0
M. Wt: 331.9 g/mol
InChI Key: HWNSYNIAIVZAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a dihydroxy-dimethylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylthiol: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride.

    Formation of the sulfanylethyl intermediate: The 4-chlorophenylthiol is then reacted with an appropriate ethylene derivative to form the sulfanylethyl intermediate.

    Coupling with dihydroxy-dimethylpentanamide: The final step involves coupling the sulfanylethyl intermediate with 2,4-dihydroxy-3,3-dimethylpentanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
  • N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide

Uniqueness

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33406-95-0

Molecular Formula

C15H22ClNO3S

Molecular Weight

331.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide

InChI

InChI=1S/C15H22ClNO3S/c1-10(18)15(2,3)13(19)14(20)17-8-9-21-12-6-4-11(16)5-7-12/h4-7,10,13,18-19H,8-9H2,1-3H3,(H,17,20)

InChI Key

HWNSYNIAIVZAGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(C(=O)NCCSC1=CC=C(C=C1)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.